molecular formula C7H14O2 B12732856 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- CAS No. 122045-40-3

2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)-

Cat. No.: B12732856
CAS No.: 122045-40-3
M. Wt: 130.18 g/mol
InChI Key: NWXXKKDLGZLEGH-BQBZGAKWSA-N
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Description

2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- is a chemical compound with the molecular formula C7H14O2. It is a stereoisomer with two defined stereocenters. This compound is part of the dioxolane family, which are cyclic ethers commonly used in various chemical applications due to their stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- can be synthesized through the reaction of isopropyl alcohol with 4-methyl-1,3-dioxolane under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the dioxolane ring .

Industrial Production Methods

In industrial settings, the production of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. Its stability and reactivity make it a valuable tool in studying enzyme kinetics and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • cis-2-Isopropyl-4-methyl-1,3-dioxolane
  • 1,3-Dioxolane, 4-methyl-2-propyl-
  • 1,3-Dioxolane, 2-ethyl-4-methyl-

Uniqueness

2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer’s defined stereocenters make it particularly valuable in stereoselective synthesis and studies involving chiral environments .

Properties

CAS No.

122045-40-3

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(2S,4S)-4-methyl-2-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7-/m0/s1

InChI Key

NWXXKKDLGZLEGH-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CO[C@@H](O1)C(C)C

Canonical SMILES

CC1COC(O1)C(C)C

Origin of Product

United States

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